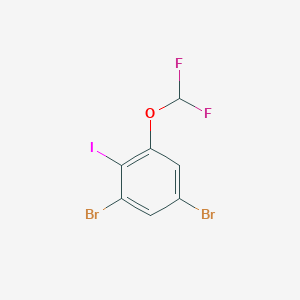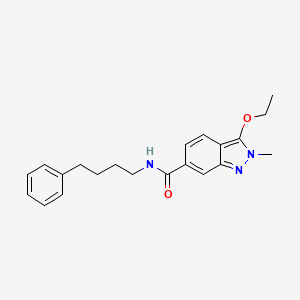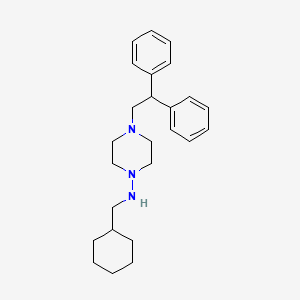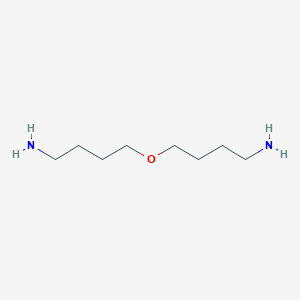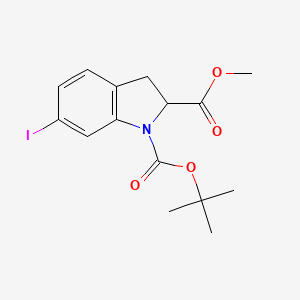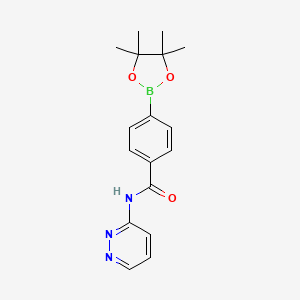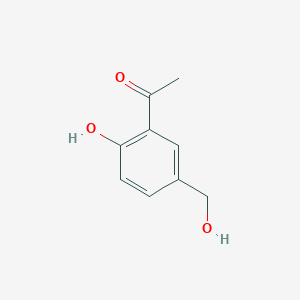
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, characterized by the presence of hydroxyl and hydroxymethyl groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-(2-hydroxyphenyl)ethanone using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 1-(2-hydroxyphenyl)ethanone, formaldehyde, and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures (around 60-80°C) for several hours.
Product: this compound is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Major Products:
Oxidation: 1-(2-Hydroxy-5-carboxyphenyl)ethanone.
Reduction: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanol.
Substitution: 1-(2-Hydroxy-5-(alkoxymethyl)phenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s hydroxyl and hydroxymethyl groups can interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding with amino acids in proteins, influencing enzyme activity and protein-ligand interactions. Additionally, the carbonyl group can act as an electrophile, participating in nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone can be compared with other similar compounds:
1-(2-Hydroxy-5-methylphenyl)ethanone: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxymethyl group, affecting its reactivity and interactions.
2-Hydroxy-1-phenylethanone: Lacks the hydroxymethyl group and has different reactivity due to the absence of additional functional groups.
These comparisons highlight the unique properties of this compound, particularly its hydroxymethyl group, which enhances its versatility in chemical reactions and interactions.
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
1-[2-hydroxy-5-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,10,12H,5H2,1H3 |
InChI-Schlüssel |
HQQHVOIYCLBRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



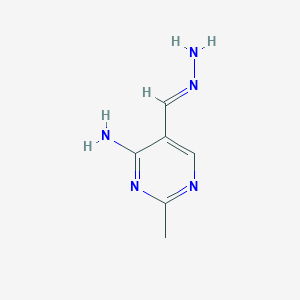
![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
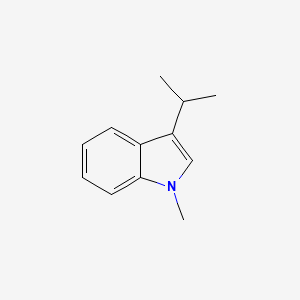
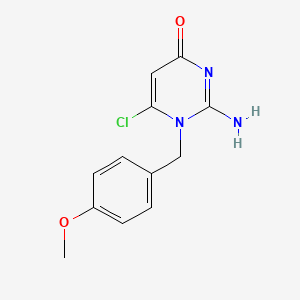

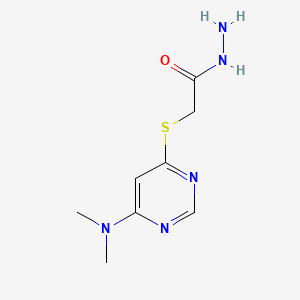
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
